![molecular formula C15H25NO3S B2433696 2-cyclopentyl-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone CAS No. 1705548-53-3](/img/structure/B2433696.png)
2-cyclopentyl-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone
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Description
2-cyclopentyl-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone is a useful research compound. Its molecular formula is C15H25NO3S and its molecular weight is 299.43. The purity is usually 95%.
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Scientific Research Applications
Cyclization Reactions and Heterocyclic Compound Synthesis
Cyclization reactions play a crucial role in the synthesis of heterocyclic compounds, which are integral to drug development. For instance, Fan et al. (1998) explored cyclization reactions of a sulfonyl group-containing heterocyclic compound, which involved tandem Michael conjugate addition-cyclization processes (Fan et al., 1998). This research underlines the utility of cyclization reactions in creating complex molecular architectures, a principle that could be applicable to the synthesis and functional exploration of "2-cyclopentyl-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone".
Advanced Building Blocks for Drug Discovery
Compounds with azabicyclo[3.2.1]octane moieties, similar to the core structure of the compound , serve as valuable intermediates in the synthesis of natural and non-natural tropane alkaloids. Rumbo et al. (1996) demonstrated the synthesis of highly functionalized azabicyclo[3.2.1]octane frameworks, which could be diversely converted into tropane alkaloids, highlighting their significance in medicinal chemistry (Rumbo et al., 1996).
Photochemical Synthesis in Drug Discovery
The synthesis of conformationally restricted analogues of bioactive molecules is a critical area of research in drug discovery. Druzhenko et al. (2018) reported the photochemical [2 + 2]-cyclization of acetophenone enamides to generate 2-azabicyclo[3.2.0]heptanes, which are advanced building blocks for drug discovery, showcasing the utility of photochemical methods in accessing complex bicyclic structures (Druzhenko et al., 2018).
Synthetic Strategies for Cyclopentannulation
The development of novel synthetic routes for constructing complex molecular frameworks is a fundamental aspect of chemical research. Hiyama et al. (1981) described a regio- and stereoselective cyclopentannulation process, which could inform synthetic strategies related to the cyclization and functionalization of compounds akin to "2-cyclopentyl-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone" (Hiyama et al., 1981).
properties
IUPAC Name |
2-cyclopentyl-1-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3S/c1-20(18,19)14-9-12-6-7-13(10-14)16(12)15(17)8-11-4-2-3-5-11/h11-14H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOLUUSYIJWQAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC2CCC(C1)N2C(=O)CC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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